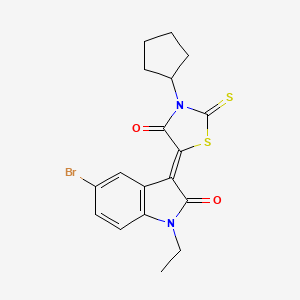

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclopentyl-2-thioxothiazolidin-4-one

Description

This compound (CAS: Not explicitly provided, referenced as a product in ) belongs to the class of 5-arylidene-2-thioxothiazolidin-4-one derivatives. Its structure features:

- A 5-bromo-substituted indolin-2-one core with an ethyl group at the N1 position.

- A thioxothiazolidin-4-one ring substituted with a cyclopentyl group at the N3 position.

Synthetic routes typically involve condensation reactions between substituted isatins (e.g., 5-bromo-1-ethylisatin) and thiazolidinone precursors under acidic conditions, as seen in analogous syntheses. Characterization relies on NMR, IR, and mass spectrometry.

Properties

IUPAC Name |

(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2S2/c1-2-20-13-8-7-10(19)9-12(13)14(16(20)22)15-17(23)21(18(24)25-15)11-5-3-4-6-11/h7-9,11H,2-6H2,1H3/b15-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLKVAMXRIOAOU-PFONDFGASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)C4CCCC4)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)C4CCCC4)/C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclopentyl-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method includes the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor.

Bromination: The indoline core is then brominated using bromine or a brominating agent such as N-bromosuccinimide.

Formation of the Thiazolidine Ring: The brominated indoline is reacted with a thioamide to form the thiazolidine ring.

Cyclopentyl Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclopentyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced indoline derivatives.

Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclopentyl-2-thioxothiazolidin-4-one has several applications in scientific research:

Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure.

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclopentyl-2-thioxothiazolidin-4-one involves interaction with specific molecular targets. The bromine and thioxothiazolidine moieties may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key structural differences among analogs lie in substituents on the indolinone core and the thiazolidinone ring, which influence physicochemical properties and reactivity.

Spectral and Crystallographic Characterization

- NMR: All analogs show aromatic proton signals between 6.94–8.75 ppm for indole/benzene rings. The absence of NH2/CH2 protons in thiazolidinone derivatives confirms cyclization.

- X-ray Crystallography : Used in to confirm Z/E configurations and hydrogen bonding patterns critical for crystal packing.

Biological Activity

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclopentyl-2-thioxothiazolidin-4-one is a heterocyclic compound exhibiting potential biological activities due to its unique structural characteristics. This compound combines elements from indoline, thiazolidine, and bromine, which may contribute to its pharmacological properties.

The molecular formula of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclopentyl-2-thioxothiazolidin-4-one is with a molecular weight of approximately 439.4 g/mol. The compound features a thioxothiazolidin ring and an indoline moiety that are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉BrN₂O₂S₂ |

| Molecular Weight | 439.4 g/mol |

| CAS Number | 617697-73-1 |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Indoline Core : Synthesis begins with the cyclization of appropriate precursors to form the indoline structure.

- Bromination : The indoline core is brominated using agents such as N-bromosuccinimide.

- Thiazolidine Formation : The brominated indoline reacts with thioamide to create the thiazolidine ring.

- Cyclopentyl Substitution : Finally, cyclopentyl groups are introduced to complete the structure .

Antimicrobial Properties

Research indicates that compounds similar to 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclopentyl-2-thioxothiazolidin-4-one exhibit antimicrobial properties. Preliminary studies suggest that this compound could inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction and cell cycle arrest. Studies have shown that derivatives of thiazolidinones can interact with cellular pathways that regulate cancer cell proliferation .

The proposed mechanism involves the interaction of the compound with specific molecular targets, likely enzymes or receptors involved in key biological pathways. The presence of bromine and thioxothiazolidine moieties may enhance binding affinity to these targets, leading to modulation of biological responses .

Case Studies

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various thiazolidinone derivatives reported that compounds with similar structures demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for some derivatives .

Study 2: Anticancer Potential

In vitro studies on cancer cell lines (e.g., HeLa and MCF7) showed that compounds based on thiazolidinones could induce apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis revealed increased sub-G1 phase populations, indicating cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.